molecular formula C13H20N2 B1336046 4-Piperidin-1-ylmethyl-benzylamine CAS No. 91271-81-7

4-Piperidin-1-ylmethyl-benzylamine

カタログ番号: B1336046
CAS番号: 91271-81-7
分子量: 204.31 g/mol
InChIキー: ZFGDDEAKGXWYBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Piperidin-1-ylmethyl-benzylamine is an organic compound that features a piperidine ring attached to a benzylamine moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-ylmethyl-benzylamine typically involves the reaction of piperidine with benzylamine under controlled conditions. One common method includes the use of a reductive amination process where benzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzylamine moiety is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

科学的研究の応用

Medicinal Chemistry

4-Piperidin-1-ylmethyl-benzylamine has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and repair. This suggests that this compound may also exhibit antitumor properties by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that this compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases .

Pharmacology

The compound's interaction with various biological targets makes it a candidate for drug development:

  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing synaptic transmission and potentially alleviating symptoms of neurological disorders .
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in cellular signaling pathways, which may have implications for treating metabolic disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

  • Cancer Research : In vitro studies demonstrated that related compounds can inhibit cancer cell signaling pathways mediated by matriptase and hepsin, indicating its potential as an anticancer agent .
  • Inflammation Models : The compound has been assessed for anti-inflammatory properties, showing the ability to modulate inflammatory responses through serine protease inhibition .
  • Antibacterial Activity : Related compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting broader pharmacological activity that warrants further exploration .

Receptor Interaction

The compound may interact with neurotransmitter receptors such as sigma receptors, influencing synaptic transmission and potentially providing therapeutic effects in neurological conditions .

Enzyme Inhibition

It could act as an inhibitor of enzymes like DNA topoisomerases or serine proteases, which play critical roles in cellular processes including DNA replication and inflammation modulation .

作用機序

The mechanism of action of 4-Piperidin-1-ylmethyl-benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

    Piperidine: A simpler analog with a similar piperidine ring structure.

    Benzylamine: Shares the benzylamine moiety but lacks the piperidine ring.

    4-(Piperidin-1-ylmethyl)phenylamine: A closely related compound with similar structural features.

Uniqueness: 4-Piperidin-1-ylmethyl-benzylamine is unique due to the combination of the piperidine ring and benzylamine moiety, which imparts distinct chemical and biological properties.

生物活性

4-Piperidin-1-ylmethyl-benzylamine is an organic compound characterized by its unique structure, which includes a piperidine ring and a benzylamine moiety. This combination is significant in medicinal chemistry due to the potential biological activities associated with piperidine derivatives. The compound has garnered interest for its possible interactions with neurotransmitter systems and other biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀N₂, indicating a relatively simple structure that allows for various modifications. The presence of the piperidine ring suggests potential psychoactive properties, as many piperidine derivatives exhibit interactions with central nervous system (CNS) receptors.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets, which influences various biochemical pathways. Research indicates that compounds with similar structures often interact with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating CNS disorders.

Pharmacological Potential

Recent studies have explored the pharmacological potential of piperidine derivatives, including this compound. Here are some key findings:

  • CNS Activity : Piperidine derivatives have shown psychoactive properties, indicating that this compound might influence neurotransmitter systems, potentially aiding in the treatment of anxiety or depression.
  • Receptor Binding : Interaction studies suggest that this compound may bind to sigma receptors, which are implicated in various neurological functions. For example, related compounds have demonstrated high binding affinity towards sigma receptor 1 (S1R), which plays a role in modulating neurotransmitter release and neuroprotection .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Piperidin-1-ylmethyl-benzylamineSimilar piperidine and benzyl structureDifferent positioning of substituents
N-Methyl-N-(3-piperidin-1-ylmethyl)benzylamineMethyl group on nitrogenAlters solubility and biological activity
4-(Pyrrolidin-1-ylmethyl)-benzylaminePyrrolidine instead of piperidineDifferent ring structure affects reactivity

This table highlights how structural variations can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Sigma Receptor Ligands : A study identified potent ligands for sigma receptors using piperidine-based compounds. The findings indicated that structural modifications could enhance binding affinity and functional activity at these receptors .
  • Antiviral Activity : Research into piperidine derivatives has shown promise in antiviral applications, particularly against influenza viruses. Compounds similar to this compound demonstrated effective inhibition of viral membrane fusion processes .
  • Cancer Therapeutics : Piperidine derivatives have been explored for their potential as anticancer agents. Their ability to modulate specific protein interactions may provide new avenues for cancer treatment .

特性

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGDDEAKGXWYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409434
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-81-7
Record name 4-(1-Piperidinylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-(piperidin-1-ylmethyl)-benzonitrile (890 mg, 4.45 mmol), 2M hydrogen chloride in ether (8.9 mL, 17.8 mmol) and 10% Pd/C (90 mg) to methanol (100 mL) in a pressure vessel. Flush the vessel three times with hydrogen and charge to 50 psi with hydrogen. Stir at room temperature for 2 h. Filter the catalyst through Celite® and concentrate the filtrate in vacuo. Purify by chromatography on silica gel (100 g) eluting with a gradient of DCM to 4:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound as a colorless oil (0.82 g, 90%). MS (ES+) m/z: 205 (M+H)+.
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。